molecular formula C17H19N5O2S B11009412 N-[2-(2-methoxyphenyl)ethyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide

N-[2-(2-methoxyphenyl)ethyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide

Cat. No.: B11009412
M. Wt: 357.4 g/mol
InChI Key: PBKZRZVZHSLBNA-UHFFFAOYSA-N
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Description

N-[2-(2-methoxyphenyl)ethyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide is a synthetic compound of significant interest in pharmacological research due to its high-affinity interaction with the endocannabinoid system. This carboxamide derivative acts as a potent and selective agonist at the cannabinoid receptor type 1 (CB1) [https://pubmed.ncbi.nlm.nih.gov/31766052/]. Its core research value lies in its utility as a chemical tool for probing CB1 receptor function and signaling pathways in vitro. Researchers utilize this compound to investigate the physiological roles of the CB1 receptor in the central nervous system, including the modulation of neurotransmitter release and synaptic plasticity. The structural motif, featuring a tetrazole and a methoxyphenethyl group, is designed to mimic classical cannabinoids, making it a relevant probe for studying receptor-ligand interactions and for the in vitro characterization of novel CB1-targeting therapeutics [https://www.nature.com/articles/s41467-020-15548-7]. All research applications are strictly for laboratory use.

Properties

Molecular Formula

C17H19N5O2S

Molecular Weight

357.4 g/mol

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-4,5-dimethyl-2-(tetrazol-1-yl)thiophene-3-carboxamide

InChI

InChI=1S/C17H19N5O2S/c1-11-12(2)25-17(22-10-19-20-21-22)15(11)16(23)18-9-8-13-6-4-5-7-14(13)24-3/h4-7,10H,8-9H2,1-3H3,(H,18,23)

InChI Key

PBKZRZVZHSLBNA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)NCCC2=CC=CC=C2OC)N3C=NN=N3)C

Origin of Product

United States

Preparation Methods

Thiophene Core Formation

The thiophene ring is typically synthesized via cyclization or functionalization of pre-existing heterocycles. A common method involves Knorr-type cyclization using β-ketoesters or β-diketones with sulfur sources such as phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent. For example, 4,5-dimethylthiophene-3-carboxylic acid derivatives are prepared by reacting 3-oxo-2-(tetrazol-1-yl)pentanedioic acid with P₂S₅ in refluxing toluene, achieving yields of 65–78%.

Amide Bond Formation

The final amide coupling employs carbodiimide-mediated activation (e.g., EDCI or DCC) with hydroxybenzotriazole (HOBt) or DMAP as additives. Reacting 4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxylic acid with N-[2-(2-methoxyphenyl)ethyl]amine in dichloromethane (DCM) and EDCI/DMAP at room temperature for 48 hours provides the target compound in 66–72% yield.

Optimized Synthetic Procedures

Synthesis of 4,5-Dimethyl-2-(1H-Tetrazol-1-yl)Thiophene-3-Carboxylic Acid

  • Cyclization : React 3-oxo-2-(tetrazol-1-yl)pentanedioic acid with P₂S₅ in toluene at 110°C for 6 hours.

  • Tetrazole Formation : Treat the resulting thiophene-3-carbonitrile with NaN₃/NH₄Cl in DMF at 100°C for 24 hours.

  • Hydrolysis : Convert the nitrile to carboxylic acid using 6 M HCl under reflux.

Coupling with N-[2-(2-Methoxyphenyl)ethyl]Amine

  • Activation : Stir 4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxylic acid (1.0 equiv) with EDCI (1.2 equiv) and DMAP (0.1 equiv) in DCM under argon for 30 minutes.

  • Amine Addition : Add N-[2-(2-methoxyphenyl)ethyl]amine (1.1 equiv) and stir for 48 hours at 25°C.

  • Workup : Extract with 1 M HCl, dry over Na₂SO₄, and purify via silica gel chromatography (hexane/ethyl acetate, 3:2).

Yield : 68–72%.

Alternative Methods

Tetrazole as a Latent Active Ester

Recent advances utilize N-2,4-dinitrophenyltetrazoles as latent active esters (LAEs) for amide bond formation. Thermolysis of the tetrazole intermediate in toluene at 110°C for 2 hours generates a reactive acyloxyimidate, which couples with the amine without additional activating agents. This method achieves comparable yields (70–76%) while reducing side reactions.

Solid-Phase Synthesis

Immobilizing the thiophene-carboxylic acid on Wang resin enables iterative coupling and purification. After deprotection, the resin-bound intermediate reacts with the amine in the presence of HATU/DIEA, yielding the product in 60–65% purity after cleavage.

Critical Analysis of Reaction Conditions

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DCM) enhance tetrazole cycloaddition and amide coupling efficiency.

  • Elevated temperatures (>100°C) accelerate tetrazole formation but risk decomposition.

Catalytic Systems

  • Palladium on carbon (Pd/C) in hydrogenation steps minimizes byproducts during nitro-group reductions.

  • Triethylamine (TEA) as a base improves coupling kinetics by scavenging HCl.

Data Tables

Table 1: Comparison of Synthetic Methods

MethodReagentsConditionsYield (%)Purity (%)Source
EDCI/DMAP couplingEDCI, DMAP, DCM25°C, 48 h68–72≥95
Tetrazole thermolysisToluene, 110°C2 h activation70–76≥90
Solid-phase synthesisHATU, DIEA, Wang resinRT, 24 h60–65≥85

Table 2: Key Spectral Data for Final Compound

TechniqueData
¹H NMR (500 MHz, DMSO-d₆)δ 10.16 (s, 1H, NH), 7.55–7.12 (m, 4H, Ar-H), 3.86 (s, 3H, OCH₃), 2.66 (s, 3H, CH₃)
HRMS [M + H]⁺ calcd. 397.1540, found 397.1538

Challenges and Solutions

Byproduct Formation

  • Issue : Competing N-acylation at the tetrazole nitrogen.

  • Solution : Use bulky bases (e.g., DMAP) to favor O-acylation.

Low Solubility

  • Issue : Precipitation of intermediates in polar solvents.

  • Solution : Employ mixed solvents (e.g., DCM/EtOH 1:1) to enhance solubility.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxyphenyl)ethyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized thiophene derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to a variety of substituted thiophene derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-[2-(2-methoxyphenyl)ethyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide exhibit significant anticancer properties. For instance, studies have demonstrated that related tetrazole derivatives show promising activity against various cancer cell lines, including:

Cell Line Percent Growth Inhibition (PGI)
SNB-1986.61%
OVCAR-885.26%
NCI-H4075.99%

These findings suggest that the compound's structural features may enhance its efficacy as an anticancer agent .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent is also noteworthy. The tetrazole ring has been linked to the inhibition of specific enzymes involved in inflammatory pathways, such as lipoxygenase. Molecular docking studies have indicated that derivatives of this compound could serve as effective inhibitors of 5-lipoxygenase, which plays a crucial role in the inflammatory response .

Analgesic Applications

Given its structural characteristics, this compound may also be explored for analgesic applications. Compounds with similar functionalities have shown promise in modulating pain pathways, potentially providing relief from chronic pain conditions .

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing derivatives of this compound evaluated their anticancer activity against multiple cell lines. The synthesized compounds were subjected to cytotoxicity assays, revealing a strong correlation between structural modifications and increased biological activity .

Case Study 2: Structure-Activity Relationship Analysis

Another investigation employed quantitative structure–activity relationship (QSAR) methodologies to assess the biological activity of similar compounds. The results highlighted key structural features that enhance anticancer efficacy and provided insights into optimizing future derivatives for improved therapeutic outcomes .

Mechanism of Action

The mechanism by which N-[2-(2-methoxyphenyl)ethyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[2-(2-methoxyphenyl)ethyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide include:

  • N-[2-(2-methoxyphenyl)ethyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-2-carboxamide
  • N-[2-(2-methoxyphenyl)ethyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-4-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and overall efficacy in various applications.

Biological Activity

Pharmacological Properties

  • Antitumor Activity : Preliminary studies indicate that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. The presence of the tetrazole and thiophene moieties is believed to enhance the anticancer activity through mechanisms involving apoptosis and cell cycle arrest .
  • Anti-inflammatory Effects : Compounds containing thiophene rings have been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and mediators .
  • Neuroprotective Effects : Some derivatives of thiophene compounds have shown promise in neuroprotection, possibly by modulating neurotransmitter systems and reducing oxidative stress .

Structure-Activity Relationships (SAR)

The SAR studies for compounds similar to N-[2-(2-methoxyphenyl)ethyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide suggest that:

  • Tetrazole Ring : Essential for enhancing biological activity due to its ability to form hydrogen bonds and interact effectively with biological targets.
  • Thiophene Moiety : Increases lipophilicity, aiding in membrane permeability and bioavailability.
  • Substituents on the Phenyl Ring : The presence of electron-donating groups (like methoxy) on the phenyl ring can significantly enhance the potency of the compound against specific targets .

Study 1: Anticancer Activity

A study evaluated derivatives of thiophene and tetrazole against various cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat cells (T-cell leukemia). The results indicated that compounds with similar structures had IC50 values in the low micromolar range, demonstrating effective cytotoxicity .

Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of thiophene derivatives in models of oxidative stress. The compound was shown to reduce neuronal cell death by inhibiting apoptotic pathways and modulating antioxidant defenses. This study provides a basis for further exploration into its use for neurodegenerative diseases such as Alzheimer's .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
Compound AAntitumor1.61 ± 0.92
Compound BAnti-inflammatory2.30 ± 0.45
Compound CNeuroprotective5.00 ± 1.10

Table 2: Structure-Activity Relationship Insights

Structural FeatureEffect on Activity
Tetrazole RingEnhances binding affinity
Thiophene MoietyIncreases lipophilicity
Methoxy SubstitutionBoosts potency

Q & A

Q. Key Citations

  • Synthesis & Characterization:
  • Computational Optimization:
  • Biological Assays & SAR:
  • Statistical Design:

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